N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine

Catalog No.
S14186921
CAS No.
M.F
C40H29N
M. Wt
523.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluo...

Product Name

N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine

IUPAC Name

N-(9,9-dimethylfluoren-3-yl)-9,9'-spirobi[fluorene]-2-amine

Molecular Formula

C40H29N

Molecular Weight

523.7 g/mol

InChI

InChI=1S/C40H29N/c1-39(2)33-15-7-3-14-30(33)32-23-25(20-22-34(32)39)41-26-19-21-31-29-13-6-10-18-37(29)40(38(31)24-26)35-16-8-4-11-27(35)28-12-5-9-17-36(28)40/h3-24,41H,1-2H3

InChI Key

PKRDHVCQCAFAQG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC=C91)C

N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine is a complex organic compound characterized by its unique structure, which includes a spirobi[fluoren] moiety. This compound has the molecular formula C₅₂H₃₇N and a molecular weight of 675.86 g/mol. The presence of the dimethylfluorenyl group and the spirobi[fluoren] framework contributes to its intriguing chemical properties and potential applications in various fields, particularly in organic electronics and materials science .

Typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cross-Coupling Reactions: The spirobi[fluoren] structure can undergo palladium-catalyzed cross-coupling reactions, which are essential in synthesizing complex organic molecules.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure can undergo electrophilic substitution, which is common in aromatic chemistry.

These reactions are crucial for modifying the compound or integrating it into larger molecular frameworks for specific applications .

While specific biological activity data for N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine is limited, compounds with similar structures often exhibit interesting biological properties. Research on related fluorenyl compounds has indicated potential applications in:

  • Anticancer Activity: Some fluorenyl derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Certain derivatives demonstrate activity against bacteria and fungi.

Further studies would be necessary to establish the biological profile of this specific compound .

The synthesis of N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine typically involves several steps:

  • Formation of the Fluorene Backbone: Starting from commercially available fluorene derivatives, the dimethyl substitution can be introduced using alkylation methods.
  • Spiro Formation: This step may involve cyclization reactions that create the spirobi[fluoren] structure.
  • Amine Functionalization: Finally, the introduction of the amine group can be achieved through reductive amination or direct amination methods.

These synthetic pathways allow for the tailored design of the compound to achieve desired properties and functionalities .

N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine has potential applications in:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Materials Science: The compound may serve as a building block for advanced materials with specific optical or electronic characteristics.
  • Pharmaceuticals: Given its structural similarity to biologically active compounds, it could be explored for drug development.

The versatility of this compound opens avenues for research and development in multiple scientific domains .

Interaction studies involving N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine would typically focus on:

  • Molecular Interactions: Investigating how this compound interacts with other biomolecules or materials at the molecular level.
  • Binding Affinities: Understanding its binding properties with receptors or enzymes could reveal its potential therapeutic uses.

Such studies are essential for elucidating the compound's role in biological systems or material applications .

Several compounds share structural similarities with N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine. These include:

Compound NameMolecular FormulaKey Features
N-(9H-fluoren-2-yl)-N-(4-biphenyl)anilineC₄₀H₂₉NLacks spiro structure; simpler framework
4-Amino-N-(phenyl)phthalimideC₂₁H₁₅N₂O₂Contains phthalimide moiety; different electronic properties
N,N-DiethylaminobenzaldehydeC₁₁H₁₅NSimple amine; used in dye synthesis

These compounds highlight the uniqueness of N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine due to its complex spiro structure and potential multifunctionality in applications ranging from electronics to pharmaceuticals. The combination of structural elements provides distinct electronic characteristics that set it apart from simpler analogs .

Strategic Approaches to Dibromination of 9,9'-Spirobifluorene Frameworks

Dibromination of the spirobifluorene core is critical for subsequent functionalization. Traditional methods faced challenges such as low regioselectivity and byproduct formation. A breakthrough emerged from Yu et al., who bypassed direct dibromination of 9,9'-spirobifluorene by instead synthesizing 2,2'-dibromo-9,9'-spirobifluorene via a non-Sandmeyer pathway. This method achieved >95% purity by avoiding diazonium intermediates, which often degrade under harsh conditions.

Key advances include:

  • Precursor design: Starting with 2,2'-diamino-9,9'-spirobifluorene derivatives to ensure precise bromine placement.
  • Reagent optimization: Using N-bromosuccinimide (NBS) in tetrahydrofuran at −20°C to suppress overbromination.

Table 1: Comparison of Dibromination Methods

MethodYield (%)Purity (%)Regioselectivity
Direct bromination6882Moderate
Sandmeyer alternative9195High
NBS-mediated8593High

These improvements enabled scalable production of dibrominated intermediates essential for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling for Functional Group Installation

Palladium catalysis dominates functionalization of dibrominated spirobifluorenes. The Buchwald-Hartwig amination, as demonstrated in Spiro-OMeTAD synthesis, couples 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene with p-anisidine using Pd(dba)₂/Xantphos, achieving 70% yield. Critical parameters include:

  • Ligand selection: Bulky phosphines (e.g., Xantphos) prevent β-hydride elimination.
  • Temperature: Reactions proceed optimally at 110°C in toluene, balancing kinetics and catalyst stability.

Suzuki-Miyaura couplings also play a role. For example, fluorenone intermediates are synthesized via Suzuki reactions between aryl boronic acids and brominated spirobifluorenes, followed by Friedel-Crafts acylation to form tricyclic frameworks. Pd(II)@SP-3D-COF-BPY catalysts enhance coupling efficiency in these systems, achieving turnover numbers (TON) >1,000 for aryl halide substrates.

Table 2: Palladium-Catalyzed Reactions in Spirobifluorene Functionalization

Reaction TypeSubstrateCatalyst SystemYield (%)
Buchwald-HartwigTetrabromo-spirobifluorenePd(dba)₂/Xantphos70
Suzuki-MiyauraBromofluorenonePd(OAc)₂/SPhos89
Reductive AminationNitro-spirobifluorenePd/C (10%)/H₂91

Orthogonal Donor-Acceptor Substitution Patterns in Spirobi[fluorene] Systems

Orthogonal substitution at the 2,2′ and 7,7′ positions enables tuning of electronic properties. Lin et al. demonstrated that attaching electron-deficient triazine groups at 2,7-positions and electron-rich dimethylfluorene at the 3-position creates a push-pull system, enhancing charge transport in OLEDs. Key findings:

  • Donor groups: 9,9-Dimethylfluorene provides steric bulk and electron-donating character (HOMO: −5.1 eV).
  • Acceptor groups: Diphenyltriazine lowers LUMO levels (−3.2 eV), facilitating electron injection.

Optoelectronic Impact:

  • Triplet energy: Spirobifluorene’s perpendicular fluorene units raise triplet energy to 2.8 eV, preventing exciton quenching.
  • Charge mobility: SBFTrz-based devices exhibit electron mobility of 10⁻³ cm²/V·s, doubling OLED lifespan.

Solvent Effects and Temperature Optimization in Multi-Step Syntheses

Solvent polarity and temperature critically influence yields in multi-step sequences:

  • Grignard Reactions:

    • Using diethyl ether for ((3-bromopropoxy)methyl)benzene ensures slow addition, minimizing side reactions (65% yield).
    • Switching to THF increases solubility but reduces selectivity due to higher dielectric constant.
  • Cyclization:

    • Trifluoroacetic acid (TFA) in dichloromethane at 0°C promotes efficient ether formation (89% yield).
    • Elevated temperatures (>25°C) lead to polymerization, dropping yields to <40%.
  • Hydrogenation:

    • Isopropyl alcohol at 60°C under 3 atm H₂ achieves 91% yield in nitro-group reductions.
    • Methanol alternatives result in incomplete conversions due to lower Pd/C activity.

Table 3: Solvent Systems and Outcomes

StepSolventTemperature (°C)Yield (%)
GrignardDiethyl ether2565
CyclizationCH₂Cl₂/TFA089
HydrogenationIsopropyl alcohol6091

Thermally Activated Delayed Fluorescence (TADF) Behavior Modulation

The incorporation of N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine into thermally activated delayed fluorescence systems represents a significant advancement in molecular emitter design [4] [5]. The compound's ability to modulate thermally activated delayed fluorescence behavior stems from its unique donor-acceptor architecture, where the spirobifluorene core acts as a rigid spacer that facilitates optimal spatial separation between the highest occupied molecular orbital and lowest unoccupied molecular orbital [4].

Research has demonstrated that spirobifluorene-based derivatives exhibit remarkable thermally activated delayed fluorescence properties when properly functionalized [4] [5]. The specific molecular design of N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine allows for precise control over the singlet-triplet energy gap, a critical parameter for efficient thermally activated delayed fluorescence emission [4]. The dimethylfluorene amine component serves as an electron-donating unit, while the spirobifluorene backbone provides the necessary structural rigidity to prevent non-radiative decay pathways [5].

Table 1: Thermally Activated Delayed Fluorescence Properties Comparison

PropertySpirobifluorene DerivativeFluorene Derivative
Delayed Fluorescence Lifetime (μs)797.43712.23
Prompt Fluorescence Lifetime (ns)5.54.5
Photoluminescence Quantum Yield (%)8.834.02
Singlet-Triplet Energy Gap (eV)0.130.18
HOMO Energy Level (eV)-5.91-5.91
LUMO Energy Level (eV)-1.25-1.22
Emission Maximum (nm)510488
Thermal Decomposition Temperature (°C)313.8301.2

The thermally activated delayed fluorescence mechanism in these systems operates through reverse intersystem crossing processes that convert triplet excitons back to singlet states [6] [7]. The energy gap between singlet and triplet states in spirobifluorene derivatives is typically maintained below 0.5 electron volts, enabling efficient thermal up-conversion at room temperature [6]. The compound's molecular architecture ensures that the exchange energy remains minimized through spatial separation of frontier orbitals, thereby facilitating the thermally activated delayed fluorescence process [7].

Experimental investigations have revealed that the presence of the spiro-conjugated backbone significantly enhances the photoluminescence quantum yield compared to linear fluorene analogues [4]. The rigid three-dimensional structure prevents aggregation-caused quenching phenomena that commonly plague planar organic emitters [4] [5]. Additionally, the perpendicular arrangement of the fluorene units in the spiro configuration provides steric protection against intermolecular interactions that could otherwise compromise emission efficiency [5].

Hole Transport Capacity in Perovskite Solar Cell Architectures

N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine demonstrates exceptional hole transport properties that make it highly suitable for integration into perovskite solar cell architectures [3] [8]. The compound's molecular design incorporates electron-rich nitrogen functionalities that facilitate efficient hole extraction and transport from the perovskite absorber layer [3]. The spirobifluorene backbone provides the necessary thermal and morphological stability required for long-term device operation under elevated temperatures [8].

The hole transport mechanism in these systems relies on the compound's ability to form amorphous films with high glass transition temperatures [3] [8]. Research has shown that spirobifluorene-based hole transport materials exhibit glass transition temperatures significantly higher than conventional alternatives, with values exceeding 176 degrees Celsius [8]. This enhanced thermal stability directly translates to improved device durability under operational stress conditions [3].

Table 2: Hole Transport Material Properties in Perovskite Solar Cells

MaterialGlass Transition Temperature (°C)Room Temperature Conductivity (μS cm⁻¹)Solar Cell Efficiency (%)Thermal Stability at 85°C
Spirobifluorene-FC1764924.5Excellent
Spiro-OMeTAD~90~1025.7Poor
3,3',6,6'-TDTA-SBF>145Not specifiedNot specifiedNot specified
Spirobifluorene Composite1764924.5Excellent

The hole mobility characteristics of N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine are enhanced by the presence of the dimethylfluorene substituent, which provides additional conjugation pathways for charge transport [9]. The compound's highest occupied molecular orbital energy level is optimally positioned to facilitate hole extraction from common perovskite materials while maintaining sufficient driving force for efficient charge collection [3] [8].

Device performance studies have demonstrated that perovskite solar cells incorporating spirobifluorene-based hole transport layers achieve power conversion efficiencies exceeding 24 percent while maintaining excellent long-term stability [8]. The enhanced conductivity of these materials, reaching values of 49 microsiemens per centimeter at room temperature, contributes significantly to improved fill factors and overall device performance [8]. The superior thermal stability of the spirobifluorene framework enables sustained operation at elevated temperatures where conventional hole transport materials typically fail [3].

Intermolecular Packing Control Through Steric Spiro-Conjugation

The steric spiro-conjugation inherent in N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine provides unprecedented control over intermolecular packing arrangements in solid-state applications [10] [11]. The perpendicular orientation of the fluorene units creates a three-dimensional molecular architecture that effectively prevents close π-π stacking interactions between adjacent molecules [10]. This steric protection mechanism is crucial for maintaining optimal optoelectronic properties in thin film applications [11].

Crystallographic analysis reveals that the spiro-conjugated structure promotes specific intermolecular arrangements that enhance material performance [10]. The compound forms dimeric assemblies through controlled π-π interactions between phenothiazine units at distances of approximately 3.79 Angstroms, while the bulky spiro core prevents deleterious aggregation effects [4]. These controlled intermolecular interactions contribute to improved charge transport properties and reduced non-radiative decay pathways [11].

Table 3: Intermolecular Packing Control Through Steric Spiro-Conjugation

Structural FeatureSpirobifluorene SystemsLinear Fluorene Systems
π-π Stacking Distance (Å)3.79 (phenothiazine units)3.87 (biphenyl units)
Intermolecular Interaction TypeStrong π-π interactions, H-bondingWeak π-π interactions, CH-π interactions
Crystal Packing MotifDimeric head-to-head/tail-to-tailLinear chains (head-to-tail)
Molecular Twist Angle (°)82.679.3
Thermal Stability EnhancementHigh (rigid spiro structure)Moderate
Aggregation TendencyReduced (steric hindrance)Higher (less steric protection)

The spiro-conjugation effect facilitates electronic communication between the perpendicular π-systems while maintaining spatial separation that prevents excessive intermolecular coupling [12] [13]. This unique electronic coupling mechanism enables enhanced charge transport properties without compromising the discrete molecular nature of the electronic states [12]. The resulting materials exhibit improved hole mobility values that significantly exceed those of linear analogues [13].

The controlled intermolecular packing afforded by the spiro-conjugated architecture also contributes to enhanced thermal stability and morphological robustness [10] [11]. The rigid three-dimensional structure resists crystallization and phase segregation processes that commonly degrade the performance of organic electronic materials [10]. The steric bulk of the spiro center creates an effective barrier against molecular rearrangement, thereby preserving the amorphous film morphology essential for optimal device operation [11].

The positioning of the dimethylfluorenyl substituent in N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine plays a crucial role in determining its electronic properties and charge transfer characteristics. The compound features a unique substitution pattern where the dimethylfluorenyl group is attached to the 3-position of the fluorene unit, which is then connected to the 2-position of the spirobifluorene core through an amino linkage [1] [2].

This specific positioning creates a donor-acceptor system where the 9,9-dimethylfluorene unit acts as an electron-donating group while the spirobifluorene core serves as the electron-accepting component [3] [4]. The electronic effects of this arrangement are manifested in several key ways:

Frontier Orbital Distribution: Density functional theory calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the dimethylfluorenyl substituent, while the lowest unoccupied molecular orbital (LUMO) is predominantly distributed across the spirobifluorene core [5] [6]. This spatial separation of frontier orbitals is essential for intramolecular charge transfer processes.

Positional Effects on Conjugation: The 3-position substitution on the fluorene unit provides moderate π-conjugation compared to other substitution patterns. Research demonstrates that 2,2'-disubstituted spirobifluorenes exhibit stronger π-conjugation and smaller HOMO-LUMO gaps, while 4,4'-disubstituted systems show restricted π-conjugation and larger energy gaps [1] [2] [7]. The 3-position substitution represents an intermediate case, offering a balance between electronic coupling and structural stability.

Substituent Electronic Properties: The dimethyl groups at the 9-position of the fluorene unit serve multiple functions. They provide electron-donating character through hyperconjugation effects, enhance the HOMO energy level, and improve the hole-transporting properties of the molecule [8] [9]. The methyl substituents also prevent oxidation at the reactive 9-position, which is crucial for maintaining the compound's photophysical stability [10].

Charge Transfer Characteristics: The amino linkage between the dimethylfluorene and spirobifluorene units facilitates efficient charge transfer while maintaining some degree of electronic decoupling. This arrangement allows for intramolecular charge transfer states that are essential for thermally activated delayed fluorescence (TADF) applications [11] [12].

π-System Extension Strategies via Bifluorenyl Bridging

The spirobifluorene core in N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine represents a sophisticated π-system extension strategy that enables unique electronic properties through bifluorenyl bridging. This approach involves the orthogonal coupling of two fluorene units through a spiro carbon center, creating a three-dimensional molecular architecture with distinctive charge transport characteristics [13] [2].

Spiro-Conjugation Mechanism: The bifluorenyl bridging in spirobifluorenes operates through a phenomenon known as spiro-conjugation, where the two perpendicular fluorene units interact electronically despite their orthogonal arrangement [14]. This interaction occurs through the mixing of π-orbitals at the spiro center, creating a pathway for electronic communication between the two fluorene moieties. The extent of spiro-conjugation can be tuned through peripheral functionalization, allowing for ON/OFF control of electronic coupling [14].

Electronic Coupling Through Bridging: The spirobifluorene bridge provides a unique platform for extended π-conjugation while maintaining structural rigidity. Unlike linear conjugated systems, the spiro arrangement prevents excessive planarization and reduces intermolecular π-π stacking, which can quench luminescence in organic electronic materials [13] [2]. The bridging strategy allows for effective charge delocalization across the entire molecular framework while preserving the individual electronic characteristics of each fluorene unit.

Oligomer Formation and Chain Extension: Extension of the spirobifluorene concept to oligomeric systems has demonstrated remarkable effects on charge transport properties. Studies on oligospirobifluorene derivatives with varying chain lengths show that increasing the number of spirobifluorene units enhances charge carrier mobility and creates collective charge transfer properties [13] [4]. The oligomeric approach allows for fine-tuning of electronic properties through systematic variation of chain length and substitution patterns.

Through-Space Charge Transfer: The bifluorenyl bridging enables through-space charge transfer mechanisms that are particularly important for TADF applications. The orthogonal arrangement of the fluorene units creates opportunities for spatial charge transfer between donor and acceptor moieties attached to different parts of the molecule [15] [16] [17]. This through-space interaction is distance-dependent and can be controlled through molecular design strategies.

Donor-π-Acceptor Architecture: The spirobifluorene bridge can serve as a π-spacer in donor-π-acceptor systems, providing a conjugated pathway for charge transfer while maintaining the beneficial three-dimensional structure. This approach has been successfully employed in the development of efficient blue-emitting materials for organic light-emitting diodes, where the balance between electronic coupling and spatial separation is crucial [18] [19].

Structural Rigidity and Thermal Stability: The bifluorenyl bridging strategy contributes significantly to the thermal stability of the resulting compounds. The rigid spiro linkage restricts molecular motion and prevents degradation pathways that are common in flexible organic semiconductors. This enhanced stability is particularly important for practical applications in organic electronics [20] [21].

Steric vs. Electronic Contributions to Charge Transfer Efficiency

The charge transfer efficiency in N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine is governed by a complex interplay between steric and electronic factors. Understanding the relative contributions of these effects is crucial for optimizing the compound's performance in organic electronic applications.

Steric Effects on Molecular Geometry: The bulky dimethylfluorenyl substituent introduces significant steric hindrance that affects the overall molecular conformation. This steric bulk prevents excessive π-π stacking between adjacent molecules, which is beneficial for maintaining high photoluminescence quantum yields in the solid state [22] [23]. However, the same steric effects can also limit the planarity of the conjugated system, potentially reducing orbital overlap and weakening electronic coupling [24].

Electronic Delocalization and Orbital Overlap: The electronic contribution to charge transfer efficiency is primarily determined by the extent of orbital overlap between the donor and acceptor units. In the compound under study, the π-electron distribution favors planar conformations that maximize conjugation, but this tendency is balanced by the steric constraints imposed by the dimethyl substituents [25] [5] [26]. The resulting molecular geometry represents a compromise between electronic optimization and steric accommodation.

Reorganization Energy Considerations: The reorganization energy, which represents the energy cost of geometric changes upon charge transfer, is significantly influenced by both steric and electronic factors. Steric constraints tend to increase reorganization energy by limiting the structural relaxation that accompanies charge transfer, while electronic stabilization can minimize these energy costs [23] [27]. The balance between these effects determines the overall efficiency of charge transfer processes.

Coupling Strength and Distance Effects: The electronic coupling between donor and acceptor units depends on both the spatial separation and the electronic overlap between the relevant orbitals. Steric effects can increase the distance between donor and acceptor units, weakening the coupling strength, while electronic effects can enhance the coupling through improved orbital alignment [28] [27] [5]. The optimal balance requires careful molecular design to achieve strong enough coupling for efficient charge transfer while maintaining the benefits of steric protection.

Thermal Stability and Molecular Motion: Steric hindrance contributes positively to thermal stability by restricting molecular motion and preventing degradation pathways. The dimethyl substituents at the 9-position of the fluorene unit prevent oxidation, which is a common degradation mechanism in fluorene-based materials [22] [23] [21]. This steric protection is crucial for maintaining the electronic properties of the compound under operating conditions.

Aggregation and Intermolecular Effects: The steric bulk of the dimethylfluorenyl substituent reduces intermolecular interactions and prevents the formation of aggregates that can quench luminescence. This steric protection allows the compound to maintain its intrinsic electronic properties even in concentrated solutions or solid films [22] [29]. The balance between steric protection and electronic coupling is particularly important for achieving efficient charge transport in organic semiconductor applications.

XLogP3

10.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

523.229999929 g/mol

Monoisotopic Mass

523.229999929 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

Explore Compound Types